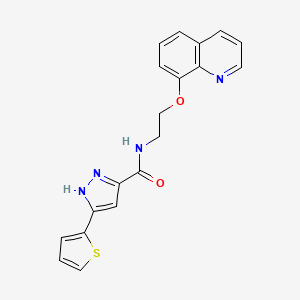![molecular formula C9H14N5O5P B14099464 ({[(2s)-1-(6-Amino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid](/img/structure/B14099464.png)
({[(2s)-1-(6-Amino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-Hydroxy-2-phosphonylmethoxypropyl)adenine is an acyclic nucleoside phosphonate analogue of adenosine monophosphate. It is known for its antiviral properties and has been studied extensively for its potential therapeutic applications against various viral infections, including hepatitis B and adenovirus .
Preparation Methods
The synthesis of 9-(3-Hydroxy-2-phosphonylmethoxypropyl)adenine involves several steps. One common method starts with 9-(2,3-dihydroxypropyl)adenine, which is treated with chloromethanephosphonyl dichloride to form the 3-O-chloromethanephosphonate derivative. This intermediate is then separated from its 2’-isomer by ion-exchange chromatography. The 3’-isomer is selectively prepared and transformed into 9-(3-Hydroxy-2-phosphonylmethoxypropyl)adenine by treatment with aqueous alkali . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and higher yields.
Chemical Reactions Analysis
9-(3-Hydroxy-2-phosphonylmethoxypropyl)adenine undergoes various chemical reactions, including substitution and phosphorylation. The compound can be phosphorylated to form its diphosphoryl derivative, which is a potent inhibitor of viral DNA replication . Common reagents used in these reactions include chloromethanephosphonyl dichloride and aqueous alkali . Major products formed from these reactions include the diphosphoryl derivative, which is crucial for its antiviral activity .
Scientific Research Applications
9-(3-Hydroxy-2-phosphonylmethoxypropyl)adenine has a wide range of scientific research applications. In chemistry, it is used as a model compound to study nucleoside analogues and their interactions with enzymes and metal ions . In biology and medicine, it has been extensively studied for its antiviral properties, particularly against hepatitis B and adenovirus . The compound has also shown activity against other pathogens, such as Plasmodium parasites . In industry, it is used in the development of antiviral drugs and as a reference compound in analytical methods .
Mechanism of Action
The antiviral activity of 9-(3-Hydroxy-2-phosphonylmethoxypropyl)adenine is primarily due to its ability to inhibit viral DNA replication. The diphosphoryl derivative of the compound competes with deoxyadenosine triphosphate (dATP) for incorporation into viral DNA by viral DNA polymerase . This competitive inhibition results in the termination of DNA chain elongation, thereby preventing viral replication. The compound’s molecular targets include viral DNA polymerase and other enzymes involved in DNA synthesis .
Comparison with Similar Compounds
Similar compounds include 9-(2-Phosphonylmethoxyethyl)adenine, 9-(2-Phosphonylmethoxypropyl)adenine, and 9-(3-Fluoro-2-phosphonylmethoxypropyl)adenine . These compounds share similar structures but differ in their side chains and specific antiviral activities. For example, 9-(2-Phosphonylmethoxyethyl)adenine is known for its activity against retroviruses, while 9-(3-Fluoro-2-phosphonylmethoxypropyl)adenine has enhanced activity against certain DNA viruses . The uniqueness of 9-(3-Hydroxy-2-phosphonylmethoxypropyl)adenine lies in its broad-spectrum antiviral activity and its ability to inhibit a wide range of viral DNA polymerases .
Properties
IUPAC Name |
[1-(6-aminopurin-9-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N5O5P/c10-8-7-9(12-3-11-8)14(4-13-7)1-6(2-15)19-5-20(16,17)18/h3-4,6,15H,1-2,5H2,(H2,10,11,12)(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPXSOOHWNMLPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(CO)OCP(=O)(O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N5O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14099383.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chlorophenyl)-N-methylacetamide](/img/structure/B14099395.png)
![2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[2-(piperidin-1-yl)ethoxy]phenol](/img/structure/B14099404.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14099408.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B14099410.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B14099415.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14099427.png)
![N-tert-butyl-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14099428.png)

![Methyl 4-(2-benzyl-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14099453.png)
![6-Methoxy-1-(3-methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099458.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B14099472.png)
![N-[(furan-2-yl)methyl]-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B14099473.png)
![2-{(E)-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl}-3-hydroxy-5-methylcyclohex-2-en-1-one](/img/structure/B14099478.png)
